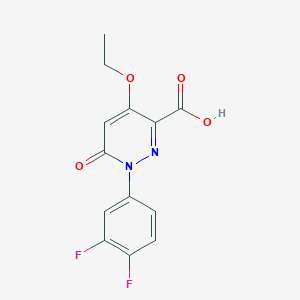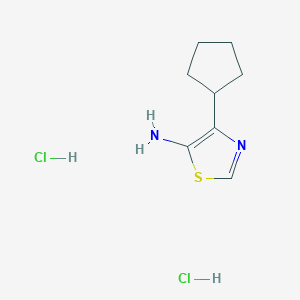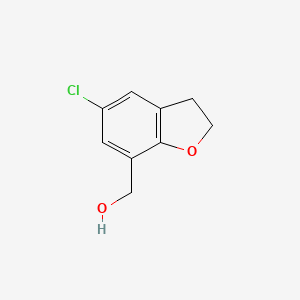
4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine
説明
4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine is a useful research compound. Its molecular formula is C8H9Cl2N5 and its molecular weight is 246.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine, also known as 6-Chloromoxonidine, is the imidazoline receptor subtype 1 (I1) found in the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . This receptor subtype plays a crucial role in the regulation of blood pressure .
Mode of Action
6-Chloromoxonidine interacts with its primary target, the imidazoline receptor subtype 1 (I1), by acting as a selective agonist . Stimulation of these central receptors is associated with a reduction in sympathoadrenal activity, leading to a subsequent decrease in blood pressure .
Biochemical Pathways
The interaction of 6-Chloromoxonidine with the imidazoline receptor subtype 1 (I1) affects the central nervous system’s regulation of blood pressure . This interaction suppresses sympathoadrenal activity, leading to a decrease in adrenaline, noradrenaline, and renin levels . The downstream effects of this interaction include a reduction in blood pressure and potential improvements in insulin resistance syndrome .
Pharmacokinetics
It is known that the adme properties of a drug molecule significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of 6-Chloromoxonidine’s action primarily involve a decrease in blood pressure due to the suppression of sympathoadrenal activity . Additionally, 6-Chloromoxonidine has been suggested to present blood pressure-independent beneficial effects on insulin resistance syndrome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloromoxonidine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and efficacy
特性
IUPAC Name |
4,6-dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5/c1-4-13-6(9)5(7(10)14-4)15-8-11-2-3-12-8/h2-3H2,1H3,(H2,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCNQZFYEPYVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




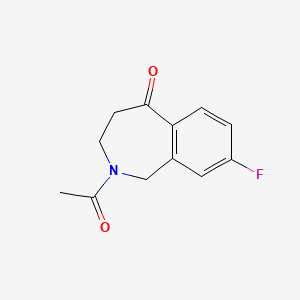
![Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B1458281.png)
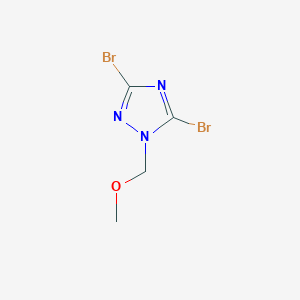
![2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1458283.png)
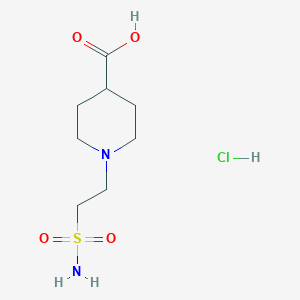
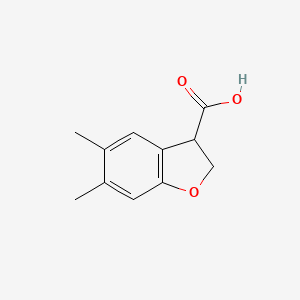
![2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B1458288.png)
